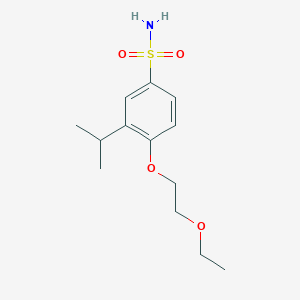

4-(2-ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

4-(2-ethoxyethoxy)-3-propan-2-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4S/c1-4-17-7-8-18-13-6-5-11(19(14,15)16)9-12(13)10(2)3/h5-6,9-10H,4,7-8H2,1-3H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQSOLONSJGIDPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=C(C=C(C=C1)S(=O)(=O)N)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2-ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-isopropylbenzenesulfonamide and 2-ethoxyethanol.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Synthetic Route: The 4-chloro-3-isopropylbenzenesulfonamide undergoes nucleophilic substitution with 2-ethoxyethanol, resulting in the formation of 4-(2-ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonamide.

Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

4-(2-ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, resulting in the cleavage of the ethoxyethoxy group.

Scientific Research Applications

Cardiovascular Research

Recent studies indicate that sulfonamide derivatives, including 4-(2-ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonamide, exhibit significant effects on cardiovascular function. For instance, research on related compounds has shown that they can influence perfusion pressure and coronary resistance. One study demonstrated that certain benzenesulfonamides can act as antihypertensive agents by blocking beta-receptors in isolated rat heart models, leading to reduced perfusion pressure and coronary resistance .

Antifibrotic Activity

Another area of interest is the antifibrotic potential of benzene sulfonamide derivatives. A novel compound related to this class has shown promising results in inhibiting hepatic fibrosis, suggesting that similar compounds may have therapeutic applications in liver diseases . The mechanism behind this activity often involves modulation of cellular signaling pathways that regulate fibrosis.

Therapeutic Applications

The potential therapeutic applications of 4-(2-ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonamide can be categorized into several areas:

- Antihypertensive Agents : Due to their ability to modulate vascular resistance and blood pressure, these compounds may serve as effective treatments for hypertension.

- Antifibrotic Treatments : The antifibrotic properties suggest possible applications in treating chronic liver diseases and other fibrotic conditions.

- Pharmacological Research : The compound serves as a valuable tool for studying the interactions between sulfonamides and biological systems, particularly in drug design and development.

Study on Cardiovascular Effects

A comprehensive study involving various sulfonamide derivatives assessed their impact on isolated rat hearts. The findings indicated that specific modifications to the sulfonamide structure could enhance their efficacy as antihypertensive agents. The study highlighted the importance of structural features in determining biological activity .

Antifibrotic Activity Assessment

In another research endeavor, a derivative of 4-(2-ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonamide was tested for its ability to inhibit hepatic fibrosis in animal models. The results showed a significant reduction in fibrotic markers, supporting the hypothesis that sulfonamides can play a role in managing liver diseases .

Mechanism of Action

The mechanism of action of 4-(2-ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antibacterial or anti-inflammatory activity. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related sulfonamides, highlighting substituents, molecular weights, and applications:

Substituent Effects on Physicochemical Properties

- Lipophilicity vs. Hydrophilicity : The ethoxyethoxy group in the target compound enhances hydrophilicity compared to gefapixant’s methoxy or the chlorophenyl group in ’s compound. This may improve aqueous solubility, critical for drug delivery .

- Steric and Electronic Effects: The isopropyl group, common in the target compound and gefapixant, introduces steric bulk that may influence binding to biological targets.

- Thermodynamic Stability: reports a related sulfonamide with a D.S (ΔS) value of 8.3 kcal/mol, suggesting entropy-driven binding interactions.

Biological Activity

4-(2-ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonamide, also known as a benzene sulfonamide derivative, has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes. This article synthesizes existing research findings regarding its biological activity, including its effects on carbonic anhydrase (CA) isoforms and cardiovascular dynamics.

- Molecular Formula : C13H21NO4S

- Molecular Weight : 287.37 g/mol

- CAS Number : 1094537-20-8

- IUPAC Name : 4-(2-ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonamide

Biological Activity Overview

The biological activity of 4-(2-ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonamide primarily relates to its interaction with carbonic anhydrases and potential cardiovascular effects. The following sections detail these activities.

Inhibition of Carbonic Anhydrases

Carbonic anhydrases are important metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibitors of these enzymes can have significant therapeutic implications, particularly in conditions such as glaucoma and epilepsy.

-

Mechanism of Action :

- The sulfonamide group in the compound is known to coordinate with the zinc ion in the active site of carbonic anhydrases, thus inhibiting their activity. This interaction is crucial for the compound's efficacy as an enzyme inhibitor.

-

Research Findings :

- A study demonstrated that certain benzene sulfonamides exhibit potent inhibition against human carbonic anhydrase II (hCA II), with inhibition constants (KIs) ranging from 54 to 75 nM for various derivatives .

- The compound's structure influences its binding affinity and selectivity for different CA isoforms, which is vital for developing targeted therapies.

Cardiovascular Effects

Research has indicated that sulfonamide derivatives can influence cardiovascular dynamics, particularly through their effects on perfusion pressure and coronary resistance.

- Experimental Studies :

- An isolated rat heart model was employed to assess the impact of various sulfonamide derivatives on perfusion pressure. Results indicated that certain compounds could significantly decrease perfusion pressure and alter coronary resistance .

- The theoretical docking studies suggested that these compounds may interact with calcium channels, potentially leading to vasodilatory effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 4-(2-ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonamide.

-

ADME Properties :

- The compound's absorption, distribution, metabolism, and excretion (ADME) characteristics were assessed using computational tools like SwissADME. These studies revealed favorable permeability profiles but indicated a low plasma protein binding rate, suggesting rapid distribution and elimination from the body .

- Toxicological Assessments :

Case Studies and Comparative Analysis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-ethoxyethoxy)-3-(propan-2-yl)benzene-1-sulfonamide?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene ring. A common approach is:

Sulfonation : Introduce the sulfonamide group via reaction with chlorosulfonic acid, followed by amidation using ammonia or a substituted amine .

Etherification : Install the 2-ethoxyethoxy group using Williamson ether synthesis (e.g., reacting a phenol intermediate with 2-ethoxyethyl bromide under basic conditions) .

Isopropyl Substitution : Introduce the propan-2-yl group via Friedel-Crafts alkylation or direct alkylation of a pre-functionalized intermediate .

- Key Considerations : Monitor reaction progress using TLC or HPLC to ensure intermediate purity.

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography is the gold standard. Use SHELXL or similar software for structure refinement . For non-crystalline samples, employ:

- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula .

Q. What analytical techniques ensure purity and identity in academic settings?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity (>95% threshold) .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

- FT-IR : Identify characteristic peaks (e.g., sulfonamide S=O stretch at ~1350 cm) .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in experimental thermochemical data?

- Methodological Answer :

- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate atomization energies and ionization potentials. Compare with experimental values to identify systematic errors .

- Solvent Effects : Use polarizable continuum models (PCM) to account for solvent interactions in thermodynamic calculations .

Q. What strategies optimize regioselectivity during etherification or alkylation steps?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., sulfonamide nitrogen) using tert-butyldimethylsilyl (TBDMS) groups to direct substitution to desired positions .

- Catalytic Control : Employ Lewis acids (e.g., AlCl) to favor para/ortho substitution in Friedel-Crafts reactions .

Q. How to design bioactivity assays for sulfonamide derivatives in drug discovery?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known sulfonamide sensitivity (e.g., carbonic anhydrase, COX-2) .

- In Vitro Assays :

- Enzyme Inhibition : Use fluorometric or colorimetric substrates (e.g., 4-nitrophenyl acetate for esterase activity) .

- Cell-Based Assays : Measure cytotoxicity (MTT assay) or anti-inflammatory activity (IL-6/IL-1β ELISA) in relevant cell lines .

Contradictions and Best Practices

- Synthetic Yield Variability : reports 95% purity via HPLC, while highlights challenges in isolating intermediates. Recommendation: Optimize quenching and workup steps to minimize byproducts .

- Computational vs. Experimental Data : DFT-predicted bond lengths may deviate from crystallographic data by ~0.02 Å. Cross-validate with multiple functionals (e.g., M06-2X) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.